molecular formula C19H18O3 B11841045 Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy- CAS No. 73791-08-9

Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-

Cat. No.: B11841045
CAS No.: 73791-08-9
M. Wt: 294.3 g/mol
InChI Key: QYOMYBJKLVZQEW-UHFFFAOYSA-N
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Description

Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique structure, which includes a coumarin core substituted with a 2,6-diethylphenyl group at the 3-position and a hydroxyl group at the 4-position. This structural modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, typically involves the condensation of 2,6-diethylphenylacetic acid with salicylaldehyde, followed by cyclization and hydroxylation reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors, advanced purification techniques, and stringent quality control measures are common in industrial settings to produce high-purity Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the coumarin core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarins with different functional groups. These products can exhibit diverse chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

  • Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-
  • Coumarin, 3-(2,6-diisopropylphenyl)-4-hydroxy-
  • Coumarin, 3-(2,6-diphenylphenyl)-4-hydroxy-

Uniqueness

Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, is unique due to the specific substitution pattern of the 2,6-diethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

73791-08-9

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-(2,6-diethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C19H18O3/c1-3-12-8-7-9-13(4-2)16(12)17-18(20)14-10-5-6-11-15(14)22-19(17)21/h5-11,20H,3-4H2,1-2H3

InChI Key

QYOMYBJKLVZQEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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